molecular formula C15H15NO2 B11720559 4-Acetyl-2-(2,4-dimethylphenoxy) pyridine

4-Acetyl-2-(2,4-dimethylphenoxy) pyridine

Cat. No.: B11720559
M. Wt: 241.28 g/mol
InChI Key: KIZMLAHTVWDCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-(2,4-dimethylphenoxy) pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetyl-2-(2,4-dimethylphenoxy) pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-(2,4-dimethylphenoxy) pyridine involves its interaction with specific molecular targets and pathways. For instance, its acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The phenoxy group can interact with hydrophobic pockets in biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-2-(2,4-dimethylphenoxy) benzene
  • 4-Acetyl-2-(2,4-dimethylphenoxy) toluene
  • 4-Acetyl-2-(2,4-dimethylphenoxy) aniline

Uniqueness

4-Acetyl-2-(2,4-dimethylphenoxy) pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to similar compounds with benzene, toluene, or aniline rings. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1-[2-(2,4-dimethylphenoxy)pyridin-4-yl]ethanone

InChI

InChI=1S/C15H15NO2/c1-10-4-5-14(11(2)8-10)18-15-9-13(12(3)17)6-7-16-15/h4-9H,1-3H3

InChI Key

KIZMLAHTVWDCKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NC=CC(=C2)C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.